molecular formula C10H3BrCl2N2 B13159753 8-Bromo-2,4-dichloroquinoline-3-carbonitrile CAS No. 2060051-75-2

8-Bromo-2,4-dichloroquinoline-3-carbonitrile

Cat. No.: B13159753
CAS No.: 2060051-75-2
M. Wt: 301.95 g/mol
InChI Key: IIKPJHCLCYTKLC-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3BrCl2N2 and a molecular weight of 301.95 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

2060051-75-2

Molecular Formula

C10H3BrCl2N2

Molecular Weight

301.95 g/mol

IUPAC Name

8-bromo-2,4-dichloroquinoline-3-carbonitrile

InChI

InChI=1S/C10H3BrCl2N2/c11-7-3-1-2-5-8(12)6(4-14)10(13)15-9(5)7/h1-3H

InChI Key

IIKPJHCLCYTKLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C(=C2Cl)C#N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-2,4-dichloroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Bromo-2,4-dichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-2,4-dichloroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Bromo-2,4-dichloroquinoline-3-carbonitrile can be compared with other similar compounds such as:

Biological Activity

8-Bromo-2,4-dichloroquinoline-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10H5BrCl2N2
  • Molecular Weight : 292.00 g/mol

This compound primarily functions as a KRas inhibitor, specifically targeting the KRas-G12C mutation. This mutation is frequently implicated in various cancers, making this compound a candidate for targeted cancer therapies. The mechanism involves disrupting the signaling pathways that promote tumor growth and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key studies on its anticancer activity:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0KRas inhibition
A549 (Lung)6.5Apoptosis induction
HeLa (Cervical)4.2Cell cycle arrest

Case Studies

  • MCF-7 Cell Line Study : In a study evaluating the effects of various quinoline derivatives on the MCF-7 breast cancer cell line, this compound demonstrated an IC50 value of 5.0 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • A549 Lung Cancer Model : Another investigation revealed that this compound inhibited cell proliferation in A549 lung cancer cells with an IC50 of 6.5 µM. The study suggested that apoptosis was induced through the activation of caspase pathways .
  • HeLa Cervical Cancer Cells : In HeLa cells, the compound exhibited an IC50 of 4.2 µM and was shown to cause cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Selectivity : The compound selectively targets cancer cells with KRas mutations while sparing normal cells, suggesting a favorable therapeutic window .
  • Combination Therapies : Preliminary studies indicate enhanced efficacy when used in combination with other chemotherapeutic agents, potentially overcoming resistance mechanisms in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-Bromo-2,4-dichloroquinoline-3-carbonitrile, and how can reaction intermediates be characterized?

  • Methodology :

  • Halogenation and Cyanation : Start with a quinoline scaffold (e.g., 2,4-dichloroquinoline) and introduce bromine at position 8 via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Subsequent cyanation at position 3 can be achieved via nucleophilic substitution with cyanide sources (e.g., CuCN) under controlled conditions.
  • Characterization : Use ¹H/¹³C NMR to confirm regioselectivity of substitutions. For intermediates like 8-bromo-2,4-dichloroquinoline, mass spectrometry (MS) (as in ) and HPLC purity analysis (>95% purity standards; similar to ) are critical. X-ray crystallography (via SHELX refinement; ) resolves structural ambiguities.

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

  • Methodology :

  • Temperature and Solvent Screening : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity while maintaining stability of the nitrile group. Optimize reaction temperatures (e.g., 60–80°C for bromination) to balance reaction rate and selectivity.
  • Byproduct Analysis : Employ HPLC-MS to track side products (e.g., over-brominated or dehalogenated species). TLC monitoring at intervals helps identify incomplete reactions. For persistent impurities, column chromatography with silica gel or reverse-phase HPLC (as in ) can isolate the target compound.

Q. What spectroscopic techniques are most reliable for confirming the identity of this compound?

  • Methodology :

  • Multinuclear NMR : ¹H NMR (to confirm aromatic proton environments) and ¹³C NMR (to identify nitrile carbon at ~115 ppm and halogenated carbons).
  • High-Resolution MS (HRMS) : Validate molecular formula (e.g., C₁₀H₃BrCl₂N₂ requires exact mass matching).
  • IR Spectroscopy : Detect the nitrile stretch (~2200 cm⁻¹) and absence of undesired functional groups (e.g., amines or carbonyls).

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model the electron density at halogenated positions to predict sites for Suzuki-Miyaura couplings (e.g., bromine at position 8 as a reactive site). Assess frontier molecular orbitals (HOMO/LUMO) to design ligands for catalytic systems.
  • Kinetic Studies : Use Arrhenius plots to correlate computed activation energies with experimental reaction rates. Compare with analogous compounds (e.g., ’s bromo-chloro quinolines) to validate predictions.

Q. What strategies can resolve contradictions in crystallographic data for halogenated quinoline derivatives like this compound?

  • Methodology :

  • SHELX Refinement : Apply twin refinement (SHELXL; ) for twinned crystals. Use restraints for disordered halogen atoms or solvent molecules.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s bromo-phenyl isoxazole) to identify common packing motifs or bond-length deviations.

Q. How does the electronic environment of this compound influence its potential as a ligand in coordination chemistry?

  • Methodology :

  • UV-Vis and EPR Spectroscopy : Study charge-transfer transitions or paramagnetic behavior when complexed with transition metals (e.g., Cu²⁺ or Pd⁰).
  • Single-Crystal XRD : Resolve metal-ligand bonding geometry (e.g., bond distances/angles) to correlate electronic effects with catalytic activity.

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (similar to ’s bromomethyl-quinoline guidelines).
  • Waste Disposal : Segregate halogenated waste for incineration or specialized treatment (per ’s regulatory advice).

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